Lipophilicity Contrast: Enhanced Aqueous Compatibility vs. Common Isoxazole Scaffolds
2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole possesses a calculated XLogP3-AA value of -0.2, classifying it as hydrophilic [1]. This is in stark contrast to many aromatic isoxazole building blocks which typically have positive LogP values, indicating greater lipophilicity. For instance, a simple unsubstituted isoxazole has an experimental LogP of 0.08, while 3,5-dimethylisoxazole has a calculated LogP of 1.18 [2]. This difference of over a full LogP unit signifies that the target compound will have superior water solubility and a distinctly different partitioning behavior in biphasic systems or biological media compared to more lipophilic isoxazole analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.2 (XLogP3-AA) |
| Comparator Or Baseline | Isoxazole (LogP 0.08) and 3,5-Dimethylisoxazole (LogP 1.18) |
| Quantified Difference | Delta LogP: -0.28 vs. Isoxazole; -1.38 vs. 3,5-Dimethylisoxazole |
| Conditions | Calculated by XLogP3 3.0 (PubChem) for the target; experimental and calculated values from authoritative databases for comparators. |
Why This Matters
This property is critical for experimental design where aqueous solubility is paramount, such as in biochemical assays or when performing reactions in polar media, and distinguishes it from common, more lipophilic isoxazole alternatives.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21796747, 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole. Accessed Apr. 15, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 9254 (Isoxazole) and CID 12594 (3,5-Dimethylisoxazole). Accessed Apr. 15, 2026. View Source
